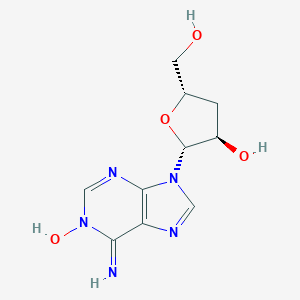
3'-Deoxyadenosine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 3’-deoxy-, 1-oxide, also known as cordycepin, is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of the hydroxy group in the 3’ position with a hydrogen atom. This compound was initially extracted from the fungus Cordyceps militaris but can now be produced synthetically .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-deoxy-, 1-oxide typically involves the use of adenosine as the starting material. One common method involves the treatment of adenosine with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to ultraviolet light than adenosine .
Industrial Production Methods
Industrial production of adenosine, 3’-deoxy-, 1-oxide can be achieved through fermentation processes using Cordyceps militaris or through chemical synthesis. The chemical synthesis route is often preferred due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
Adenosine, 3’-deoxy-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleoside analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, acetic anhydride, and ultraviolet light for photochemical reactions. The conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological activities .
科学研究应用
Adenosine, 3’-deoxy-, 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: It has shown potential in the treatment of various cancers, including lung, renal, colon, and breast cancers.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Adenosine, 3’-deoxy-, 1-oxide exerts its effects by acting as an adenosine analog. It can participate in biochemical reactions where enzymes cannot discriminate between it and adenosine. This can lead to the premature termination of mRNA synthesis and other cellular processes . It has also been found to enhance AMPA receptor signaling, contributing to its antidepressant effects .
相似化合物的比较
Similar Compounds
Adenosine: The parent compound from which adenosine, 3’-deoxy-, 1-oxide is derived.
2’-Deoxyadenosine: Another nucleoside analog with similar properties.
3’-Deoxyadenosine: A closely related compound with similar biological activities.
Uniqueness
Adenosine, 3’-deoxy-, 1-oxide is unique due to its ability to act as a potent molecular circadian clock resetter and its cytotoxicity against various cancer cell lines. Its ability to inhibit SARS-CoV-2 replication also sets it apart from other nucleoside analogs .
属性
CAS 编号 |
10385-57-6 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
InChI 键 |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
规范 SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
同义词 |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



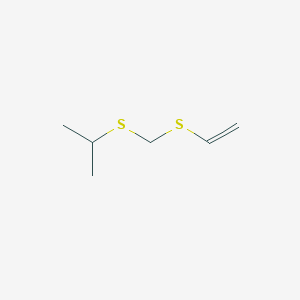
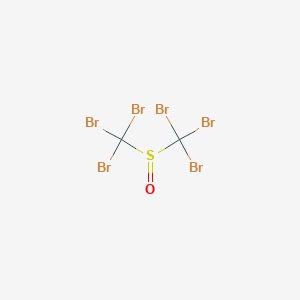
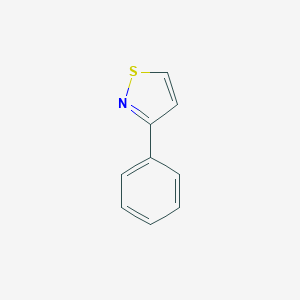

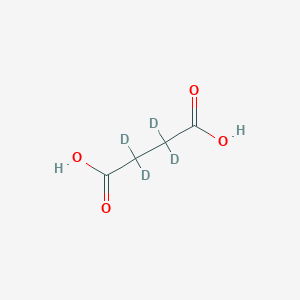
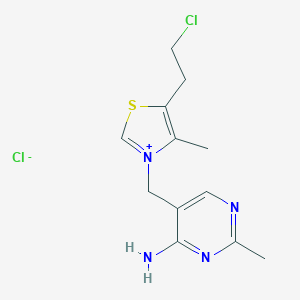
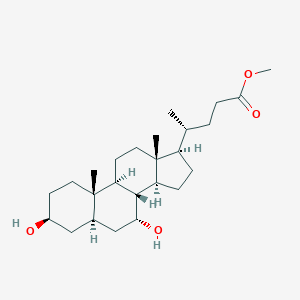

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

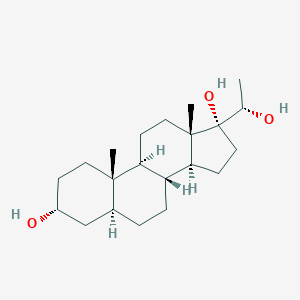
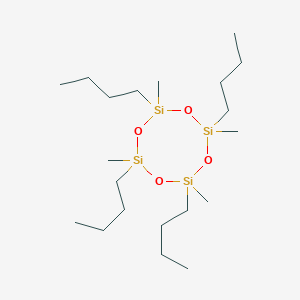
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
